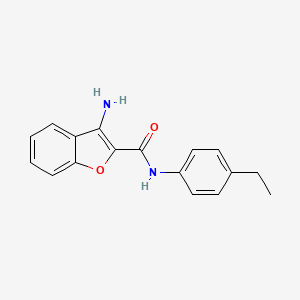
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
描述
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.33 g/mol. The structure features a benzofuran core, an amino group, and a substituted ethylphenyl group. These modifications are essential for enhancing the compound's biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : The initial step includes the synthesis of the benzofuran skeleton through cyclization reactions.
- Substitution Reactions : The introduction of the amino group and ethylphenyl substituent is achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related benzofuran derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been well-documented. A study highlighted that modifications in the benzofuran structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated up to a 10-fold increase in potency compared to standard chemotherapy agents . The mechanism often involves the inhibition of key kinases and disruption of microtubule dynamics, which are critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzofuran ring significantly influence their efficacy. For example:
- Hydroxy and Methoxy Groups : Compounds with hydroxy groups at specific positions have shown increased anticancer activity due to enhanced interactions with target proteins .
- Amino Group Positioning : The placement of amino groups can also affect binding affinity and biological response .
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Anticancer Efficacy : A series of benzofuran derivatives were tested against various cancer cell lines, revealing that those with specific substitutions exhibited significantly higher cytotoxicity compared to unsubstituted analogs.
Compound Name Activity Cell Line Tested Compound A High Breast Cancer Compound B Moderate Lung Cancer Compound C Low Colon Cancer - Antimicrobial Studies : Another study assessed the antimicrobial properties of related compounds, finding that some exhibited MIC values comparable to established antibiotics.
科学研究应用
Biological Activities
Research indicates that 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide exhibits significant biological activities, particularly as an inhibitor of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. The compound's ability to interact with amyloid-beta peptides positions it as a candidate for developing therapeutic agents aimed at mitigating neurodegenerative diseases .
Case Studies on Biological Applications
-
Amyloid-beta Aggregation Inhibition
- A study synthesized a series of benzofuran derivatives, including this compound, and evaluated their efficacy in inhibiting amyloid-beta aggregation. The results demonstrated that this compound significantly reduced aggregation compared to control samples, suggesting its potential as a neuroprotective agent .
- Anticancer Activity
Therapeutic Potential and Future Directions
The therapeutic potential of this compound extends beyond neurodegenerative diseases and cancer. Its structural characteristics suggest possible applications in treating other conditions related to inflammation and metabolic disorders.
Research Directions
- Further Optimization : Ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will provide insights into its therapeutic efficacy.
属性
IUPAC Name |
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-11-7-9-12(10-8-11)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-10H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIRQSAPWBLDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















